5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester
Description
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with a carboxymethyl group at the 5-position and a methoxy group at the 2-position. The boronic acid moiety is protected as a pinacol ester, enhancing stability and handling properties. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials. Its carboxymethyl group provides versatility for further functionalization, making it valuable in medicinal chemistry and polymer synthesis.
Properties
IUPAC Name |
2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-10(9-13(17)18)6-7-12(11)19-5/h6-8H,9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERXHFFDPSMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143474 | |
| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200443-26-0 | |
| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200443-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 5-(Carboxymethyl)-2-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-(Carboxymethyl)-2-methoxyphenylboronic acid and pinacol.
Catalyst: A suitable catalyst such as palladium or a base like potassium carbonate.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of biosensors due to its ability to bind to diols, which are present in many biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable covalent bonds.
Mechanism of Action
The mechanism of action of 5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including the development of sensors and drug delivery systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester (CAS 882679-40-5)
- Substituents : Methoxycarbonyl (COOMe) at position 5; methyl (Me) at position 2.
- Molecular Formula : C₁₅H₂₁BO₄
- Molecular Weight : 276.14 g/mol
- Key Differences: The methoxycarbonyl group (ester) versus carboxymethyl (-CH₂COOH) alters polarity and reactivity.
3-Chloro-5-fluoro-2-methoxyphenylboronic Acid Pinacol Ester (CAS 2121514-87-0)
- Substituents : Chloro (Cl) at position 3; fluoro (F) at position 5; methoxy at position 2.
- Molecular Formula : C₁₃H₁₇BClFO₃
- Molecular Weight : 286.53 g/mol
- Key Differences : Halogen substituents enhance electron-withdrawing effects, increasing reactivity in palladium-catalyzed couplings. The absence of a carboxymethyl group limits post-functionalization opportunities .
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic Acid Pinacol Ester (CAS 944317-66-2)
- Substituents : Fluoro at position 2; methoxycarbonylmethyl (-CH₂COOMe) at position 4.
- Molecular Formula : C₁₅H₂₀BFO₄
- Molecular Weight : 294.1 g/mol
- The fluorine atom at position 2 may direct regioselectivity in aryl-aryl bond formation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | ~292* | 5-carboxymethyl, 2-methoxy | High polarity (aqueous) |
| 5-(Methoxycarbonyl)-2-methyl analog | 276.14 | 5-COOMe, 2-Me | Moderate (organic solvents) |
| 3-Chloro-5-fluoro-2-methoxy analog | 286.53 | 3-Cl, 5-F, 2-OMe | Low (halogen-induced polarity) |
| 2-Fluoro-5-(methoxycarbonylmethyl) | 294.1 | 2-F, 5-CH₂COOMe | Moderate (ester-dominated) |
*Estimated based on structural analogs.
Biological Activity
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester (CAS No.: 1200443-26-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, making it a subject of interest in drug development and therapeutic applications.
- Molecular Formula : C15H21BO
- Molecular Weight : 292.14 g/mol
- Structure : The compound consists of a phenylboronic acid moiety with a carboxymethyl and methoxy substituent, which enhances its solubility and reactivity.
The biological activity of boronic acids, including this compound, is often attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases by mimicking the natural substrates.
Biological Applications
- Enzyme Inhibition :
- Anticancer Activity :
- Diabetes Management :
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
Case Study 2: Enzyme Modulation
A research article focused on the modulation of protein kinases by boronic acids highlighted that this compound could effectively inhibit the activity of specific kinases involved in tumor growth. The study utilized various biochemical assays to confirm the inhibitory effects, suggesting its utility in targeted cancer therapies .
Comparative Analysis with Other Boronic Acids
| Compound Name | Molecular Weight | Primary Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 292.14 | Protein kinase inhibition | 15 |
| 2-Methoxyphenylboronic acid | 197.09 | Glycosidase inhibition | 20 |
| 4-Bromophenylboronic acid | 229.99 | Anticancer activity | 25 |
Q & A
Q. What are the key synthetic strategies for preparing 5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester?
The synthesis typically involves two stages: (1) introducing the boronic acid group to the aromatic ring via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst, and (2) functionalizing the carboxymethyl group. For example, the carboxymethyl group can be introduced via alkylation of a phenolic intermediate followed by oxidation . Key considerations include protecting the boronic acid as a pinacol ester to enhance stability and solubility in organic solvents. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions such as protodeboronation .
Q. How does the carboxymethyl group influence the reactivity of this boronic ester in Suzuki-Miyaura cross-couplings?
The carboxymethyl group introduces steric and electronic effects:
- Steric hindrance : The bulky substituent may slow down transmetallation steps, requiring longer reaction times or elevated temperatures.
- Electronic effects : The electron-withdrawing nature of the carboxymethyl group can reduce the electron density of the boronic acid, potentially decreasing coupling efficiency.
To mitigate these effects, catalysts like Pd(PPh₃)₄ or SPhos-Pd-G3 are recommended for enhanced reactivity .
Q. What purification methods are effective for isolating this compound?
Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) is standard. The pinacol ester’s hydrophobicity aids separation. For higher purity, recrystallization from ethanol/water mixtures can be employed. Analytical HPLC (C18 column, acetonitrile/water + 0.1% formic acid) is recommended for final purity assessment .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in aromatic proton signals (δ 6.8–7.5 ppm) may arise from rotational isomerism of the pinacol ester or solvent-dependent shifts. Strategies include:
- Recording spectra in deuterated DMSO to stabilize conformers.
- Using 2D NMR (COSY, HSQC) to assign overlapping signals.
- Comparing with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What experimental variables significantly impact coupling efficiency in asymmetric Suzuki reactions?
Critical factors include:
- Catalyst system : Pd(OAc)₂ with chiral ligands (e.g., Binap) for enantioselectivity.
- Base : Cs₂CO₃ or K₃PO₄ to maintain mild basicity and avoid ester hydrolysis.
- Solvent : Toluene or THF for balancing solubility and reaction rate.
A representative protocol: 5 mol% Pd catalyst, 2 eq. aryl halide, 80°C, 24h .
Q. How does the carboxymethyl group affect binding to biological targets (e.g., lectins or enzymes)?
The carboxymethyl moiety enables hydrogen bonding with proteins, enhancing affinity for diol-containing targets (e.g., sialic acid residues). Competitive binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify interactions. For example, a 2019 study reported a Kd of 12 μM for binding to a bacterial lectin .
Data Contradiction Analysis
Q. Why do different studies report varying yields for Suzuki couplings using this boronic ester?
Discrepancies often arise from:
- Substituent positioning : The ortho-methoxy group may sterically hinder coupling partners.
- Catalyst decomposition : Impurities in the boronic ester (e.g., free boronic acid) can poison Pd catalysts.
- Solvent dryness : Moisture-sensitive reactions require rigorously anhydrous conditions.
Troubleshooting involves using freshly distilled solvents, pre-filtering catalysts, and verifying boronic ester purity via ¹¹B NMR .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
The carboxymethyl group increases polarity, enhancing solubility in DMSO or methanol. However, the pinacol ester’s hydrophobicity dominates in nonpolar solvents (e.g., hexane). Solubility profiles should be context-dependent:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| THF | 30–40 |
| Hexane | <5 |
| Pre-sonication or gentle heating (40°C) improves dissolution in intermediate-polarity solvents . |
Methodological Best Practices
Q. What strategies prevent hydrolysis of the pinacol ester during storage?
- Store under inert gas (Ar/N₂) at –20°C.
- Use desiccants (e.g., molecular sieves) in storage vials.
- Avoid prolonged exposure to acidic/basic conditions.
Stability tests via TLC or LC-MS every 3 months are advised .
Q. How can the carboxymethyl group be selectively modified post-coupling?
The carboxylic acid can be activated with EDC/HOBt for amide bond formation or reduced to a hydroxymethyl group using NaBH₄. Protecting groups (e.g., tert-butyl esters) are recommended during coupling to prevent side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
